Mirabegron Impurity 4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

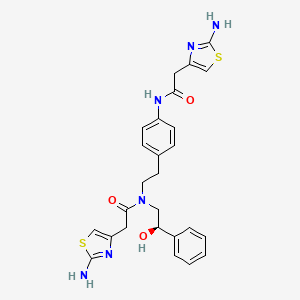

Mirabegron Impurity 4, also known as this compound, is a useful research compound. Its molecular formula is C26H28N6O3S2 and its molecular weight is 536.669. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Mirabegron Impurity 4, like Mirabegron, is primarily targeted at the β3-adrenergic receptor . This receptor plays a crucial role in treating overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency .

Mode of Action

It’s known that mirabegron, the parent compound, acts byactivating the β3-adrenergic receptor . This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity .

Biochemical Pathways

The biochemical pathway of this compound involves a Mannich reaction between Mirabegron and residual formaldehyde present in excipients like polyethylene glycol (PEG) and polyoxyethylene (PEO) . This reaction leads to the formation of a Mirabegron dimer bridged by methylene .

Pharmacokinetics

Studies on mirabegron have shown that it has poor solubility and low bioavailability . Efforts to improve these properties have led to the development of co-amorphous dispersions of Mirabegron, which have shown improved solubility and thermodynamic stability .

Result of Action

The parent compound mirabegron, upon activation of the β3-adrenergic receptor, leads to an increase in bladder capacity . This helps in managing the symptoms of overactive bladder (OAB).

Action Environment

The formation of this compound is influenced by environmental factors such as temperature and the presence of residual formaldehyde in excipients . Higher temperatures accelerate the reaction rate between Mirabegron and formaldehyde, leading to higher levels of this impurity . Therefore, controlling the formaldehyde content in excipients and maintaining optimal temperatures are crucial to avoid such reactions and improve the quality of the product .

Análisis Bioquímico

Biochemical Properties

Mirabegron Impurity 4 is formed by a Mannich reaction between Mirabegron and residual formaldehyde in excipients polyethylene glycol (PEG), polyoxyethylene (PEO) . The amount of formaldehyde has a linear relationship with the content of the generated dimer impurity within a certain range .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through a reaction between Mirabegron and formaldehyde . The reaction rate and the level of this impurity generated are higher at higher temperatures .

Temporal Effects in Laboratory Settings

In laboratory settings, the level of this compound under the accelerated stability condition for 6 months was as high as 0.19%, which had a trend to exceed the identification threshold of 0.2% from ICH Q3B .

Actividad Biológica

Mirabegron Impurity 4, a derivative of the β3-adrenergic receptor agonist Mirabegron, has garnered attention in pharmacological research due to its biological activity, particularly in the context of treating overactive bladder (OAB). This article delves into the compound's mechanism of action, pharmacokinetics, biochemical properties, and clinical implications based on diverse sources.

Target Receptor

this compound primarily targets the β3-adrenergic receptor , similar to its parent compound, Mirabegron. Activation of this receptor is crucial for enhancing bladder capacity and reducing symptoms associated with OAB. The compound's action is facilitated through a Mannich reaction , which occurs between Mirabegron and residual formaldehyde present in excipients such as polyethylene glycol (PEG) and polyoxyethylene (PEO) .

Biochemical Pathways

Upon activation of the β3-adrenergic receptor, this compound leads to increased intracellular levels of cyclic AMP (cAMP), promoting relaxation of the bladder smooth muscle. This effect is vital for alleviating urinary urgency and frequency .

Pharmacokinetics

Research indicates that Mirabegron exhibits poor solubility and low bioavailability, which may also apply to its impurities. The pharmacokinetic profile suggests that concentrations required for therapeutic efficacy in human bladder smooth muscle are significantly higher than those observed in isolated cell studies .

This compound is characterized by its formation through a reaction that involves residual formaldehyde. In laboratory settings, it has been observed that under accelerated stability conditions, levels of this impurity can reach up to 0.19%, approaching the identification threshold of 0.2% as per ICH guidelines .

Clinical Studies and Findings

Efficacy and Safety

A retrospective observational study involving female patients with OAB indicated that treatment with Mirabegron led to significant symptomatic improvement and a favorable safety profile. Specifically, there were no significant cardiovascular adverse events noted, suggesting that Mirabegron and its impurities maintain a satisfactory safety profile in clinical practice .

Persistence and Adherence

Further analysis showed that patients prescribed Mirabegron demonstrated greater persistence and adherence compared to those on traditional antimuscarinics. This finding highlights the potential advantages of using Mirabegron and its impurities in long-term management strategies for OAB .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Characteristic | Details |

|---|---|

| Target Receptor | β3-Adrenergic Receptor |

| Mechanism of Action | Activation leads to increased cAMP and bladder muscle relaxation |

| Formation | Mannich reaction with residual formaldehyde |

| Pharmacokinetics | Poor solubility; therapeutic concentrations higher than expected |

| Clinical Efficacy | Significant improvement in OAB symptoms; favorable safety profile |

| Adherence Rates | Higher persistence compared to traditional therapies |

Aplicaciones Científicas De Investigación

Analytical Methods

The detection and quantification of Mirabegron Impurity 4 are critical for ensuring the quality of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) methods have been developed for this purpose. For instance, a reverse phase HPLC method was validated to quantitatively determine potential impurities in Mirabegron, including Impurity 4. This method demonstrated a limit of detection as low as 0.02 ppm, highlighting its effectiveness in pharmaceutical analysis .

Stability Studies

Research indicates that impurities like this compound can affect the stability of the parent compound. A study showed that under accelerated stability conditions, levels of this impurity could rise significantly, potentially exceeding regulatory thresholds . Understanding these dynamics is essential for formulating stable pharmaceutical products.

Regulatory Compliance

The characterization and quantification of impurities are vital for meeting regulatory requirements. The synthesis and analysis of this compound contribute to fulfilling these obligations by ensuring that all components within a drug formulation are well-documented and compliant with safety standards .

Impact on Pharmacokinetics

The pharmacokinetic profile of Mirabegron may also be influenced by its impurities. Studies suggest that impurities can alter the solubility and bioavailability of the active ingredient, which is crucial for assessing therapeutic efficacy . Understanding these interactions helps in optimizing formulations for better patient outcomes.

Case Studies

- Synthesis and Characterization : A study synthesized five impurities of Mirabegron, including Impurity 4, using NMR and IR spectroscopy for structural characterization. This work highlighted the importance of identifying impurities to enhance the safety profile of the drug .

- Stability Assessment : Research assessed the stability of Mirabegron formulations containing various impurities under different environmental conditions. The findings indicated that certain impurities could significantly impact the degradation pathways of Mirabegron, necessitating careful formulation strategies .

- Formulation Optimization : A comprehensive study focused on optimizing the synthesis route for Mirabegron to minimize impurity formation. By adjusting reaction conditions, researchers were able to reduce impurity levels effectively while maintaining product efficacy .

Propiedades

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O3S2/c27-25-30-20(15-36-25)12-23(34)29-19-8-6-17(7-9-19)10-11-32(14-22(33)18-4-2-1-3-5-18)24(35)13-21-16-37-26(28)31-21/h1-9,15-16,22,33H,10-14H2,(H2,27,30)(H2,28,31)(H,29,34)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASFVOWZGHSXRG-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)CC4=CSC(=N4)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.